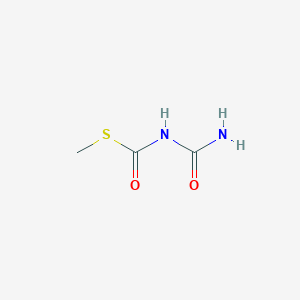
S-Methyl carbamoylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl carbamoylcarbamothioate: is an organic compound with the molecular formula C3H7NOS It is a derivative of carbamothioate, characterized by the presence of both carbamoyl and thiocarbamoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Methyl carbamoylcarbamothioate can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with a thiol compound under controlled conditions. The reaction typically requires a catalyst, such as a metal salt, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of methyl isocyanate and the thiol compound, followed by their controlled reaction in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: S-Methyl carbamoylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiocarbamoyl group to a thiol or amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted carbamothioates.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-Methyl carbamoylcarbamothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
**Bi
Eigenschaften
CAS-Nummer |
34277-67-3 |
|---|---|
Molekularformel |
C3H6N2O2S |
Molekulargewicht |
134.16 g/mol |
IUPAC-Name |
S-methyl N-carbamoylcarbamothioate |
InChI |
InChI=1S/C3H6N2O2S/c1-8-3(7)5-2(4)6/h1H3,(H3,4,5,6,7) |
InChI-Schlüssel |
DQNCZIHVHJLKED-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



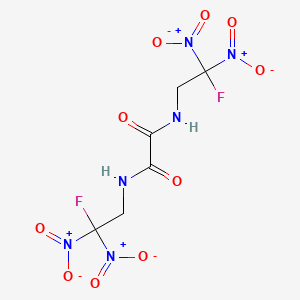

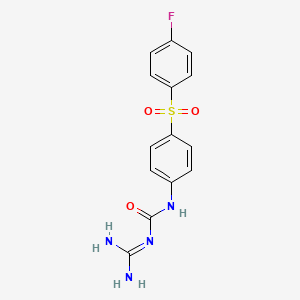
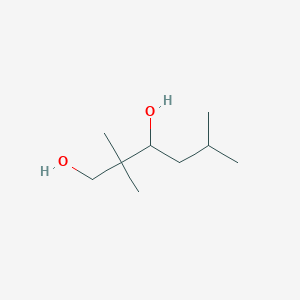

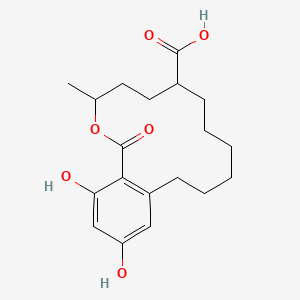
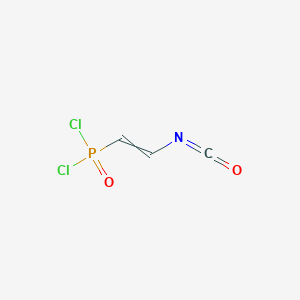
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)

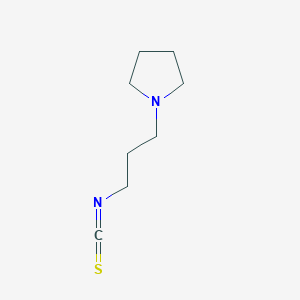
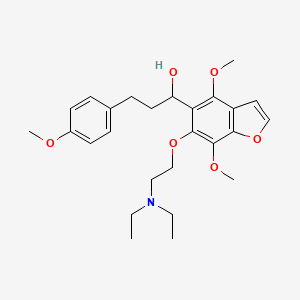
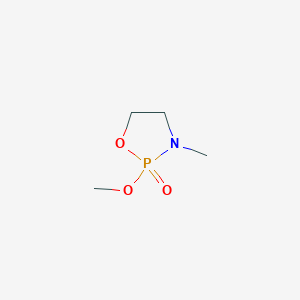
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
